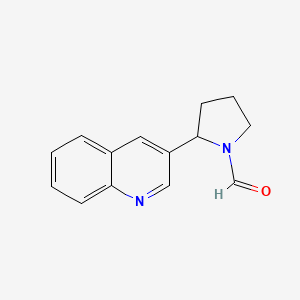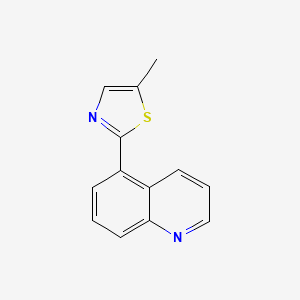
5-Methyl-2-(quinolin-5-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(quinolin-5-yl)thiazole is a heterocyclic compound that features both a thiazole ring and a quinoline moiety. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Quinoline derivatives have been extensively studied for their pharmacological potential, particularly in the treatment of malaria and cancer . The combination of these two structures in this compound makes it a compound of significant interest in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 5-Methyl-2-(quinolin-5-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a quinoline derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as tetrahydrofuran or methylene chloride . Industrial production methods may utilize similar synthetic routes but are optimized for higher yields and scalability.
Analyse Chemischer Reaktionen
5-Methyl-2-(quinolin-5-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides or thiazole sulfoxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline or thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or thiazole rings, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(quinolin-5-yl)thiazole has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(quinolin-5-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
5-Methyl-2-(quinolin-5-yl)thiazole can be compared with other similar compounds, such as:
2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline: This compound features a thiophene ring instead of a methyl group, which can alter its chemical and biological properties.
Quinolinyl-pyrazoles: These compounds contain a pyrazole ring instead of a thiazole ring, leading to different pharmacological activities.
Thiazole derivatives: Various thiazole derivatives have been studied for their biological activities, and the presence of different substituents can significantly impact their efficacy and selectivity.
Eigenschaften
Molekularformel |
C13H10N2S |
|---|---|
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
5-methyl-2-quinolin-5-yl-1,3-thiazole |
InChI |
InChI=1S/C13H10N2S/c1-9-8-15-13(16-9)11-4-2-6-12-10(11)5-3-7-14-12/h2-8H,1H3 |
InChI-Schlüssel |
ZMESWJGDSWNCRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)C2=C3C=CC=NC3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B11880514.png)


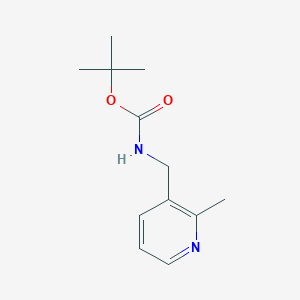
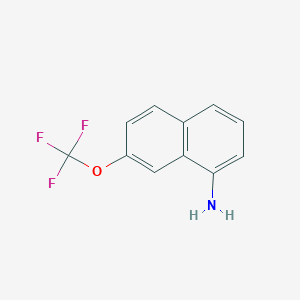

![7,9-Dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880547.png)
![5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B11880554.png)
![6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11880560.png)
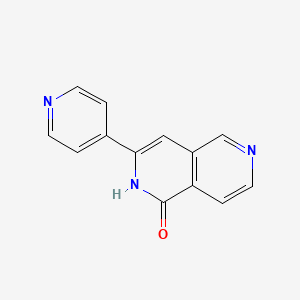

![6-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11880584.png)
